2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one
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Overview
Description
2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one is a chemical compound with the molecular formula C6H10BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a bromine atom attached to an ethanone group, which is further connected to a morpholine ring. This unique structure imparts specific chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one typically involves the bromination of 1-(morpholin-4-yl)ethanone. One common method includes the reaction of 1-(morpholin-4-yl)ethanone with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its ethanone group can participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: Similar structure but with a phenyl group attached to the ethanone.
2-Bromo-2,2-difluoro-1-morpholin-4-yl-ethanone: Contains difluoro groups instead of hydrogen atoms.
4-(Bromoacetyl)morpholine: Lacks the ethanone group but has a similar bromine and morpholine structure.
Uniqueness
2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one is unique due to its specific combination of a bromine atom, an ethanone group, and a morpholine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQAMNGYJQUKK-BFWBPSQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N1CCOCC1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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